4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline
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Overview
Description
4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H12F4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with isopropyl halide under basic conditions to introduce the propan-2-yl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-methyl-2-(propan-2-yl)aniline
- 4-Fluoro-N-{[4-(propan-2-yl)phenyl]methyl}aniline
Uniqueness
4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.
Properties
Molecular Formula |
C10H11F4N |
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Molecular Weight |
221.19 g/mol |
IUPAC Name |
4-fluoro-N-propan-2-yl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F4N/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6,15H,1-2H3 |
InChI Key |
UJIRDGOJVUAUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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